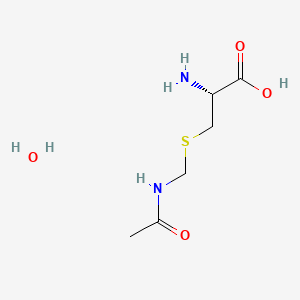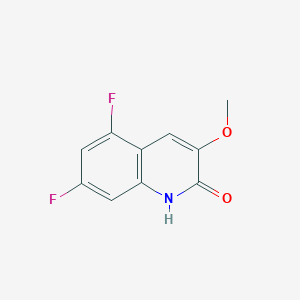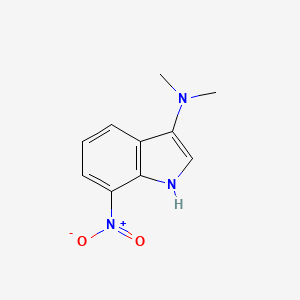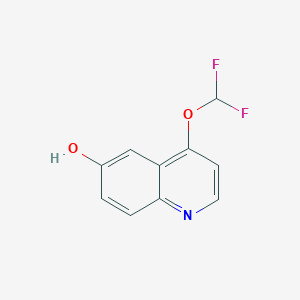
2-(Difluoromethoxy)-3-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-3-methylnaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a difluoromethoxy group and a methyl group attached to the naphthalene ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Difluormethoxy)-3-methylnaphthalin beinhaltet typischerweise die Einführung der Difluormethoxygruppe in den Naphthalinring. Eine gängige Methode ist die Reaktion von 3-Methylnaphthalin mit Difluormethylether in Gegenwart einer starken Base, wie z. B. Natriumhydrid, unter wasserfreien Bedingungen. Die Reaktion wird bei erhöhten Temperaturen durchgeführt, um die Substitutionsreaktion zu ermöglichen.
Industrielle Produktionsverfahren
Die industrielle Produktion von 2-(Difluormethoxy)-3-methylnaphthalin kann eine großtechnische Synthese unter Verwendung ähnlicher Methoden wie oben beschrieben beinhalten. Der Prozess würde auf Ausbeute und Reinheit optimiert werden, wobei die Reaktionsbedingungen sorgfältig gesteuert werden, um eine konstante Produktqualität zu gewährleisten. Fortschrittliche Techniken wie kontinuierliche Strömungsreaktoren können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(Difluormethoxy)-3-methylnaphthalin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Naphthochinone zu bilden.
Reduktion: Reduktionsreaktionen können sie in Dihydronaphthaline umwandeln.
Substitution: Elektrophile aromatische Substitutionsreaktionen können zusätzliche funktionelle Gruppen in den Naphthalinring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators werden verwendet.
Substitution: Reagenzien wie Brom oder Salpetersäure können zur Halogenierung bzw. Nitrierung verwendet werden.
Hauptprodukte
Oxidation: Naphthochinone
Reduktion: Dihydronaphthaline
Substitution: Halogenierte oder nitrierte Naphthaline
Wissenschaftliche Forschungsanwendungen
2-(Difluormethoxy)-3-methylnaphthalin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer organischer Moleküle.
Biologie: Die Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften zur Untersuchung biologischer Systeme und Wechselwirkungen verwendet.
Industrie: Verwendung bei der Herstellung von fortschrittlichen Materialien mit spezifischen Eigenschaften, wie z. B. Polymeren und Beschichtungen.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(Difluormethoxy)-3-methylnaphthalin beinhaltet seine Interaktion mit molekularen Zielstrukturen in biologischen Systemen. Die Difluormethoxygruppe kann die Bindungsaffinität und Spezifität der Verbindung gegenüber bestimmten Enzymen oder Rezeptoren beeinflussen. Diese Interaktion kann verschiedene biochemische Pfade modulieren, was zu gewünschten therapeutischen Wirkungen oder biologischen Reaktionen führt.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-3-methylnaphthalene involves its interaction with molecular targets in biological systems. The difluoromethoxy group can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects or biological responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(Trifluormethoxy)-3-methylnaphthalin
- 2-(Methoxy)-3-methylnaphthalin
- 2-(Chlormethoxy)-3-methylnaphthalin
Einzigartigkeit
2-(Difluormethoxy)-3-methylnaphthalin ist aufgrund des Vorhandenseins der Difluormethoxygruppe einzigartig, die im Vergleich zu seinen Analoga eindeutige chemische und physikalische Eigenschaften verleiht. Die Difluormethoxygruppe kann die Stabilität, Lipophilie und die Fähigkeit der Verbindung verbessern, an bestimmten chemischen Reaktionen teilzunehmen, was sie für verschiedene Anwendungen wertvoll macht.
Eigenschaften
Molekularformel |
C12H10F2O |
|---|---|
Molekulargewicht |
208.20 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-3-methylnaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-8-6-9-4-2-3-5-10(9)7-11(8)15-12(13)14/h2-7,12H,1H3 |
InChI-Schlüssel |
GVDHDJOMSQFMKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C=C1OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


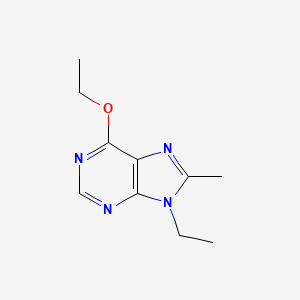


![4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B11893686.png)

![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11893704.png)
![2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11893709.png)
![Benzo[G]quinazoline-5,10-dione](/img/structure/B11893719.png)

